![molecular formula C26H36O2S2 B14629258 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 56056-75-8](/img/structure/B14629258.png)
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid: is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage. This compound also contains an acetic acid functional group. The unique structure of this compound makes it interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid typically involves the following steps:
Formation of the Dodecylsulfanyl Group: This can be achieved by reacting dodecanethiol with a suitable halogenated aromatic compound under basic conditions.
Coupling Reaction: The dodecylsulfanyl-substituted aromatic compound is then coupled with another aromatic compound containing a sulfanyl group. This can be done using a palladium-catalyzed cross-coupling reaction.
Introduction of the Acetic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving sulfanyl-containing compounds and their interactions with biological systems.
Industry:
Surfactants: The dodecylsulfanyl group imparts surfactant properties to the compound, making it useful in formulations for detergents and emulsifiers.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with molecular targets through its sulfanyl and acetic acid groups. The sulfanyl groups can form strong interactions with metal ions, making the compound effective in catalytic processes. The acetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- (2-{[4-(Octylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Hexylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Butylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
Comparison:
- Chain Length: The primary difference between these compounds lies in the length of the alkyl chain attached to the sulfanyl group. The dodecyl chain in (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phen
Properties
CAS No. |
56056-75-8 |
|---|---|
Molecular Formula |
C26H36O2S2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
2-[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C26H36O2S2/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-16-18-24(19-17-23)30-25-15-12-11-14-22(25)21-26(27)28/h11-12,14-19H,2-10,13,20-21H2,1H3,(H,27,28) |
InChI Key |
UZDZRUJEIWEPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


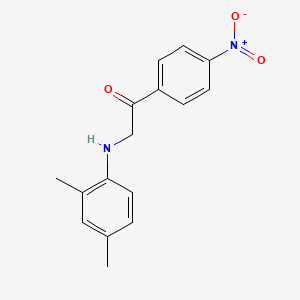
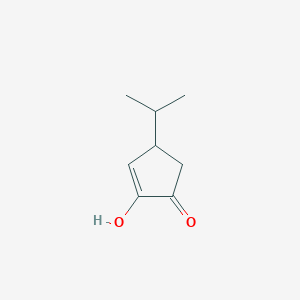
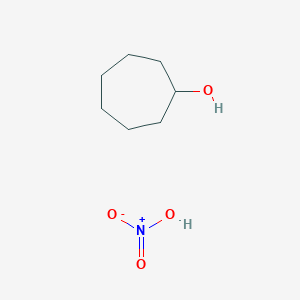
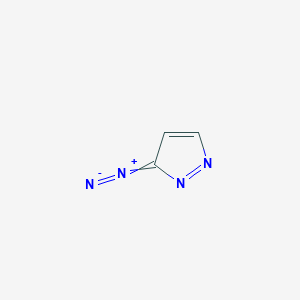
![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)

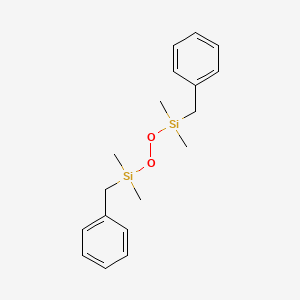
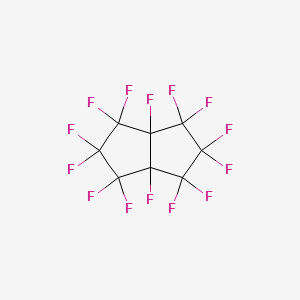
![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)

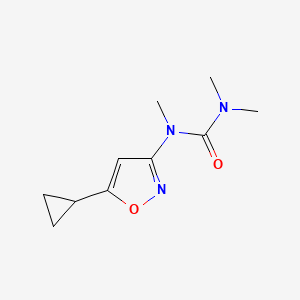
![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
